molecular formula C8H5BrN2O B12983687 3-Bromopyrido[1,2-a]pyrimidin-4-one

3-Bromopyrido[1,2-a]pyrimidin-4-one

Cat. No.: B12983687
M. Wt: 225.04 g/mol
InChI Key: NPGDXASVNIRBLE-UHFFFAOYSA-N
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Description

3-Bromopyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound that belongs to the pyridopyrimidine family These compounds are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromopyrido[1,2-a]pyrimidin-4-one can be achieved through various methods. One common approach involves the bromination of pyrido[1,2-a]pyrimidin-4-one using bromine or N-bromosuccinimide (NBS) under mild conditions . Another method includes the use of microwave-assisted condensation of starting amines with imines obtained by the reaction of 2-amino-5-bromonicotinonitrile with dimethylformamide dimethylacetal .

Industrial Production Methods

Industrial production of this compound typically involves large-scale bromination reactions. These reactions are carried out in controlled environments to ensure high yields and purity. The use of environmentally friendly catalysts and solvents is also considered to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-Bromopyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of pyrido[1,2-a]pyrimidin-4-one with different functional groups, enhancing their biological and chemical properties .

Scientific Research Applications

3-Bromopyrido[1,2-a]pyrimidin-4-one has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromopyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. The compound may also interact with cellular receptors, modulating various signaling pathways .

Properties

IUPAC Name

3-bromopyrido[1,2-a]pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O/c9-6-5-10-7-3-1-2-4-11(7)8(6)12/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPGDXASVNIRBLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(C(=O)N2C=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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